molecular formula C14H15N3O2 B1514434 Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine CAS No. 210049-15-3

Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine

Cat. No.: B1514434
CAS No.: 210049-15-3
M. Wt: 258.28 g/mol
InChI Key: AASZBFHIHXZWRI-FODPCKPSSA-N
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Description

Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 258.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine plays a crucial role in biochemical reactions due to its unique structure. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, indole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds.

Additionally, this compound can bind to various receptors, such as serotonin receptors, which play a role in neurotransmission and mood regulation . The binding of this compound to serotonin receptors can influence the signaling pathways and physiological responses mediated by these receptors.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . The impact of this compound on these cellular processes can lead to changes in cell growth and survival, making it a potential candidate for cancer therapy.

Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes. This interaction can result in changes in the levels of metabolites and the flux of metabolic pathways, affecting the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and receptors, leading to the modulation of their activity . For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the specific enzyme and the binding site .

Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, affecting the expression of proteins involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The stability of this compound in various experimental conditions can influence its effectiveness and the duration of its effects.

Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic state . These changes can have significant implications for the use of this compound in therapeutic applications and experimental studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . The dosage of this compound can influence its therapeutic and toxic effects, with higher doses potentially causing adverse effects such as toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . The interaction of this compound with metabolic enzymes can affect the levels of metabolites and the flux of metabolic pathways, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . The distribution of this compound within tissues can affect its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)/i11+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASZBFHIHXZWRI-FODPCKPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C3=CC=CC=C3NC2=C[13C](=N1)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747008
Record name Acetic acid--1-methyl(3-~13~C)-5H-pyrido[4,3-b]indol-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210049-15-3
Record name Acetic acid--1-methyl(3-~13~C)-5H-pyrido[4,3-b]indol-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine
Reactant of Route 2
Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine
Reactant of Route 3
Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine
Reactant of Route 4
Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine
Reactant of Route 5
Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine
Reactant of Route 6
Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine

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